rac-trans-Nicotine-1'-oxide-d3
Description
Overview of Nicotine (B1678760) Biotransformation Pathways and Key Metabolites
The biotransformation of nicotine, the primary psychoactive alkaloid in tobacco, is a multifaceted process predominantly carried out by the liver, with the kidneys and lungs also contributing. nih.gov This metabolic activity results in a variety of metabolites. The principal route of nicotine metabolism, accounting for 70-80% of the process, is the cotinine (B1669453) pathway. nih.govpharmgkb.org This pathway is initiated by the cytochrome P450 (CYP) enzyme system, with CYP2A6 being the main enzyme involved. alliedacademies.org CYP2A6, along with CYP2B6, oxidizes nicotine to cotinine. wikipedia.org
The initial step involves the formation of an unstable intermediate, nicotine-Δ1'(5')-iminium ion. nih.gov This intermediate is subsequently converted to cotinine by the enzyme aldehyde oxidase. pharmgkb.org Cotinine is then further metabolized into other compounds, most notably 3'-hydroxycotinine, which is the most abundant nicotine metabolite found in human urine. nih.govnih.gov
Another notable metabolic route is N-oxidation, which leads to the formation of nicotine-1'-oxide. hmdb.ca This transformation is facilitated by the CYP enzyme system and flavin-containing monooxygenases (FMOs). nih.gov Nicotine-1'-oxide exists as two diastereomers, cis and trans, with the trans-isomer being more prevalent in biological samples. nih.gov
Minor metabolic pathways for nicotine include N-demethylation to nornicotine (B190312) and C-oxidation, which produces various hydroxylated derivatives. nih.gov The resulting metabolites are typically more polar and water-soluble than nicotine, which aids their excretion from the body, primarily through urine. wikipedia.org
Significance of Stereochemistry in Metabolic Studies of Nicotinoids
Stereochemistry, which is the three-dimensional arrangement of atoms in molecules, is a critical factor in the metabolism of nicotinoids. ontosight.ai Naturally occurring nicotine is the (S)-enantiomer, which exhibits greater pharmacological activity than the (R)-enantiomer. The enzymes responsible for metabolizing nicotine are chiral and therefore show stereoselectivity in their interactions. tandfonline.com
The stereochemical configuration of nicotine and its metabolites has a significant impact on their formation rates and subsequent metabolic pathways. For example, CYP2A6, the primary enzyme in nicotine metabolism, demonstrates a high degree of stereospecificity for (S)-nicotine. acs.org
The N-oxidation of nicotine is also a stereoselective process, resulting in two diastereomers: (1'R, 2'S)-trans-nicotine-1'-oxide and (1'S, 2'S)-cis-nicotine-1'-oxide. nih.gov The relative proportions of these diastereomers can differ based on the specific enzymes and biological systems involved. tandfonline.com A thorough understanding of the stereochemical aspects of these metabolic reactions is essential for a complete picture of nicotine's biotransformation and its physiological effects. The distinct biological activities and metabolic profiles of these stereoisomers highlight the importance of using stereospecific analytical methods in metabolic research. nih.gov
Role and Advantages of Deuterated Analogs in Advanced Chemical and Biochemical Investigations
Deuterated analogs, or isotopically labeled compounds, are essential tools in modern chemical and biochemical research. In these analogs, one or more hydrogen atoms are substituted with deuterium (B1214612), a stable isotope of hydrogen. This substitution results in a molecule with a slightly increased molecular weight but with chemical properties that are nearly identical to the non-deuterated version. clearsynth.comwikipedia.org
The primary benefit of using deuterated analogs is their function as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comtexilajournal.com The difference in mass-to-charge ratio (m/z) between the deuterated standard and the analyte allows for their clear distinction by the mass spectrometer. This enables precise and accurate quantification of the target analyte in complex biological samples by correcting for variations during sample preparation and instrument response. clearsynth.comaptochem.com
Deuterated compounds are also invaluable in metabolic studies. cdnsciencepub.com By administering a deuterated version of a compound, researchers can trace its metabolic fate. The resulting deuterated metabolites can be easily identified and differentiated from endogenous compounds, providing clear insights into biotransformation pathways and reaction mechanisms. informaticsjournals.co.inresearchgate.net
Research Rationale for rac-trans-Nicotine-1'-oxide-d3 (B1150487) in Fundamental Chemical and Biological Systems
The deuterated analog, this compound, is a valuable resource for research in basic chemical and biological systems. lgcstandards.comscbt.com The term "rac" signifies that it is a racemic mixture, containing equal amounts of both enantiomers of the trans-diastereomer. The "-d3" indicates that three hydrogen atoms have been replaced by deuterium, typically on the N-methyl group of the pyrrolidine (B122466) ring. cymitquimica.com
This compound can also be used in metabolic studies to explore the further biotransformation of trans-nicotine-1'-oxide. By introducing this compound into a biological system, researchers can track the formation of any subsequent metabolites, which will also contain the deuterium label. This allows for the clear identification of the metabolic products of trans-nicotine-1'-oxide and helps to clarify its complete metabolic profile. juniperpublishers.com
Structure
2D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-[(2S)-1-oxidopyrrolidin-1-ium-2-yl]pyridine;trideuteriomethane |
InChI |
InChI=1S/C9H12N2O.CH4/c12-11-6-2-4-9(11)8-3-1-5-10-7-8;/h1,3,5,7,9,11H,2,4,6H2;1H4/t9-;/m0./s1/i;1D3 |
InChI Key |
AUXGFYCBLQNHOT-KTCVJVKJSA-N |
Isomeric SMILES |
[2H]C([2H])[2H].C1C[C@H]([NH+](C1)[O-])C2=CN=CC=C2 |
Canonical SMILES |
C.C1CC([NH+](C1)[O-])C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Rac Trans Nicotine 1 Oxide D3
Site-Specific Deuteration Approaches for Pyrrolidine (B122466) Ring Modification
While the "d3" in rac-trans-Nicotine-1'-oxide-d3 (B1150487) typically refers to the deuteration of the N-methyl group scbt.comscbt.com, methods for site-specific deuteration of the pyrrolidine ring are foundational in synthesizing various isotopologues of nicotine (B1678760) and its derivatives. These approaches are critical for mechanistic studies and understanding metabolic pathways. nih.gov
One established method for introducing deuterium (B1214612) into the pyrrolidine ring is through base-catalyzed exchange reactions. For instance, in the synthesis of (S)-nicotine-3′,3′-d2, the key intermediate 5-bromomyosmine undergoes a base-catalyzed exchange with deuterium oxide (D₂O). scispace.com This reaction effectively replaces the protons at the 3'-position of the pyrrolidine ring with deuterium, achieving over 99% isotopic incorporation. The deuterated myosmine (B191914) can then be reduced to yield nornicotine-3',3'-d2, which serves as a precursor for further synthesis. scispace.com
Another approach involves the reduction of suitable precursors with deuterated reducing agents. The complexity of the seven-spin system of the pyrrolidine ring's protons in NMR analysis can be simplified by using deuterated analogues, which helps in detailed conformational analysis. researchgate.net
Table 1: Key Intermediates and Reagents in Pyrrolidine Ring Deuteration
| Intermediate/Reagent | Purpose | Reference |
|---|---|---|
| 5-Bromomyosmine | Key intermediate for deuteration | scispace.com |
| Deuterium Oxide (D₂O) | Deuterium source for base-catalyzed exchange | scispace.com |
Total Synthesis of this compound
The total synthesis of this compound is generally a two-stage process: first, the synthesis of the isotopically labeled precursor, nicotine-d3, followed by its stereoselective oxidation to the desired N-oxide.
Synthesis of Nicotine-d3 (N-methyl-d3): The most direct route to nicotine-d3 involves the N-methylation of a nornicotine (B190312) precursor using a deuterated methylating agent. (S)-nornicotine can be obtained from natural nicotine through demethylation procedures. clockss.org The subsequent reaction with a deuterated methyl source, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), introduces the trideuteromethyl group onto the pyrrolidine nitrogen. This produces (S)-nicotine-methyl-d3. To obtain the racemic starting material, synthetic (R,S)-nornicotine would be used.
Oxidation to this compound: The final step is the N-oxidation of the synthesized nicotine-d3. This reaction must be controlled to favor the formation of the trans diastereomer. Oxidation of nicotine using various oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, yields a mixture of the cis and trans diastereomers of nicotine-1'-oxide. clockss.orgnih.gov The resulting product is a racemic mixture of (1'R, 2'S)- and (1'S, 2'R)-trans-nicotine-1'-oxide-d3. lgcstandards.comcymitquimica.com
Table 2: Overview of Total Synthesis Steps
| Step | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | N-methylation | (R,S)-Nornicotine, Iodomethane-d3 (CD₃I) | rac-Nicotine-d3 | scbt.com |
| 2 | N-oxidation | rac-Nicotine-d3, m-CPBA or H₂O₂ | rac-cis/trans-Nicotine-1'-oxide-d3 | nih.govsmolecule.com |
Optimization of Synthetic Pathways for Stereochemical Control and Isotopic Purity
Achieving high stereochemical control to maximize the yield of the trans isomer and ensuring high isotopic purity are critical optimization goals.
Stereochemical Control: The N-oxidation of nicotine is a stereoselective process. nih.gov In humans, the metabolic N-oxidation of (S)-nicotine, mediated by flavin-containing monooxygenase 3 (FMO3), exclusively produces the trans-(S)-nicotine-1'-oxide. nih.govnih.gov In contrast, enzymatic systems from other species, like pig liver FMO1, produce a mixture of trans and cis isomers. nih.gov Chemical synthesis often results in a mixture of diastereomers, but reaction conditions can be optimized. A re-evaluation of earlier metabolic data confirmed that N-oxidation of nicotine preferentially leads to the (1'R)-N-oxide, which corresponds to the trans isomer with respect to the (2'S) center of natural nicotine. nih.gov The separation of these cis and trans diastereomers is typically achieved through chromatographic methods. nih.gov
Isotopic Purity: The isotopic purity of the final product is paramount for its use in tracer studies. High isotopic enrichment (typically >98% or >99%) is desired. scbt.comscbt.com Purity is verified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. To ensure high isotopic incorporation, the deuterated reagents (e.g., CD₃I) must be of high purity, and reaction conditions must be controlled to prevent H/D exchange with residual protic solvents or moisture.
Table 3: Factors Influencing Stereochemical and Isotopic Purity
| Factor | Influence | Optimization Strategy | Reference |
|---|---|---|---|
| Oxidizing Agent | Affects the trans:cis ratio of the N-oxide product. | Selection of stereoselective chemical or enzymatic (e.g., FMO) oxidizing systems. | nih.govsmolecule.com |
| Reaction Conditions | Temperature and solvent can influence side reactions and stereoselectivity. | Empirical optimization of reaction parameters. | rsc.org |
| Purity of Labeled Reagent | Directly impacts the final isotopic enrichment of the product. | Use of high-purity deuterated reagents (e.g., >99 atom% D). |
Synthetic Routes for Diastereomeric Resolution and Enantiomeric Enrichment
Since the target compound is a racemate (rac-), the goal is to isolate the trans diastereomers from the cis isomers and then, if required, to resolve the enantiomers of the trans product.
Diastereomeric Separation: The primary challenge after the N-oxidation of racemic nicotine-d3 is the separation of the resulting diastereomers: this compound and rac-cis-Nicotine-1'-oxide-d3. This is most effectively accomplished using chromatographic techniques, such as high-pressure liquid chromatography (HPLC), which can separate the two diastereomeric pairs based on their different physical properties. nih.gov
Enantiomeric Enrichment/Resolution: While the specified compound is a racemic mixture, methods for resolving nicotine enantiomers can be adapted. The resolution of racemic nicotine is often achieved by forming diastereomeric salts with a chiral resolving agent. Enantiomerically pure dibenzoyl tartaric acid is a common resolving agent. google.comgoogle.com For example, using dibenzoyl-d-tartaric acid allows for the precipitation of the (S)-nicotine salt, while dibenzoyl-l-tartaric acid can be used to isolate (R)-nicotine. google.comgoogle.com This process involves:
Dissolving the racemic mixture (e.g., rac-nicotine or potentially rac-trans-N-oxide) in a suitable solvent.
Adding the enantiomerically pure resolving agent to precipitate one diastereomeric salt.
Filtering the salt.
Hydrolyzing the salt with an acid or base to liberate the enantiomerically enriched amine.
This methodology could theoretically be applied to resolve the enantiomers of trans-nicotine-1'-oxide-d3, should the enantiopure forms be required for specific applications. nih.gov
Table 4: Summary of Stereoisomer Separation and Resolution Techniques
| Technique | Purpose | Key Reagent/Method | Target Isomer | Reference |
|---|---|---|---|---|
| HPLC | Diastereomeric Separation | Chromatographic column and optimized mobile phase | trans-Nicotine-1'-oxide-d3 | nih.gov |
| Diastereomeric Salt Formation | Enantiomeric Resolution | Dibenzoyl-d-tartaric acid | (1'S, 2'S)-trans-Nicotine-1'-oxide-d3 | google.comgoogle.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-Nicotine |
| (R)-Nicotine |
| (R,S)-Nicotine |
| Nicotine-d3 |
| (S)-Nicotine-3′,3′-d2 |
| Nornicotine |
| (S)-Nornicotine |
| (R,S)-Nornicotine |
| Nornicotine-3',3'-d2 |
| Cotinine (B1669453) |
| Myosmine |
| 5-Bromomyosmine |
| (S)-Nicotine-1'-oxide |
| cis-Nicotine-1'-oxide |
| trans-Nicotine-1'-oxide |
| (1'R, 2'S)-trans-Nicotine-1'-oxide |
| (1'S, 2'R)-trans-Nicotine-1'-oxide |
| (1'S, 2'S)-cis-Nicotine-1'-oxide |
| Iodomethane-d3 |
| Dimethyl-d6 sulfate |
| m-Chloroperbenzoic acid |
| Dibenzoyl-d-tartaric acid |
Advanced Analytical and Spectroscopic Characterization of Rac Trans Nicotine 1 Oxide D3
High-Resolution Mass Spectrometry for Isotopic Enrichment and Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of isotopically labeled compounds like rac-trans-Nicotine-1'-oxide-d3 (B1150487). It provides not only the exact mass of the molecule, confirming its elemental composition, but also allows for the quantification of deuterium (B1214612) incorporation and the verification of the isotope's position within the molecular structure.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for determining the level of isotopic enrichment. By separating the compound of interest from potential impurities and non-labeled species, LC-HRMS provides a clean signal for accurate mass measurement.
The quantitative assessment of deuterium incorporation in this compound involves comparing the signal intensities of the deuterated and non-deuterated isotopic peaks. The high resolution of the mass analyzer allows for the clear distinction between the monoisotopic mass of the unlabeled compound and the mass of the d3-labeled analog. The relative abundance of these peaks directly correlates to the percentage of deuterium incorporation.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁D₃N₂O |
| Theoretical Monoisotopic Mass | 181.1295 |
| Observed Mass (HRMS) | Varies by instrument and conditions |
| Mass Accuracy (ppm) | Typically < 5 ppm |
This table presents theoretical values. Actual observed masses would be determined experimentally.
Tandem mass spectrometry (MS/MS) or fragmentation analysis is crucial for confirming the specific location of the deuterium atoms on the nicotine-1'-oxide scaffold. In this technique, the protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by the mass spectrometer.
By comparing the fragmentation pattern of the deuterated compound with its non-labeled counterpart, the position of the deuterium atoms can be deduced. For this compound, the deuterium atoms are located on the N-methyl group of the pyrrolidine (B122466) ring. This is confirmed by observing a specific mass shift in the fragment ions containing this methyl group. For instance, a fragment ion corresponding to the loss of the pyridine (B92270) ring would retain the deuterated methyl group, and its mass would be 3 atomic mass units higher than the corresponding fragment from the unlabeled compound.
Table 2: Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 182.1368 |
| [M+H - H₂O]⁺ | Loss of water | 164.1262 |
| [M+H - C₅H₄N]⁺ | Loss of pyridine | 103.1097 |
This table presents expected mass-to-charge ratios (m/z) for key fragments. Experimental values provide evidence for the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For isotopically labeled compounds, NMR is essential for confirming the location of the labels and assessing isotopic purity.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. This technique is highly specific for confirming the location of the deuterium atoms. For this compound, a single signal in the ²H NMR spectrum would be expected in the region corresponding to a methyl group attached to a nitrogen atom, confirming that all three deuterium atoms are located on the N-methyl group. The absence of other signals in the ²H NMR spectrum is a strong indicator of high isotopic purity and the absence of deuterium scrambling to other positions in the molecule.
Chromatographic Methodologies for Stereoisomer Separation and Purity Profiling
Nicotine-1'-oxide has a chiral center at the 2'-position of the pyrrolidine ring, meaning it can exist as different stereoisomers. nih.gov The term "rac" in this compound indicates that it is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. wikipedia.org Chiral chromatography is necessary to separate these enantiomers.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for the separation of nicotine-related enantiomers. nih.govnih.gov The choice of the chiral selector in the stationary phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers of trans-Nicotine-1'-oxide-d3. nih.gov The separation is based on the differential interactions of the enantiomers with the chiral environment of the column, leading to different retention times.
The purity profile of the compound is also assessed using chromatographic techniques, typically HPLC with UV or mass spectrometric detection. This analysis can identify and quantify any impurities present in the sample, ensuring the compound meets the required specifications for its intended use. A purity of greater than 95% is often required for analytical standards. lgcstandards.comlgcstandards.com
Table 3: Chromatographic Parameters for Chiral Separation
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral Stationary Phase (e.g., derivatized cellulose (B213188) or cyclodextrin-based) |
| Mobile Phase | Typically a mixture of an organic solvent (e.g., isopropanol (B130326), ethanol) and a hydrocarbon (e.g., hexane) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This table outlines typical parameters for the chiral separation of nicotine (B1678760) analogs. Specific conditions would be optimized for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of stereoisomers. For a compound like this compound, which is a racemic mixture of trans diastereomers, chiral HPLC is employed to resolve the enantiomeric pairs. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research Findings:
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. phenomenex.com The stability of these complexes differs for each enantiomer, resulting in their separation. The choice of mobile phase, including organic modifiers and additives, significantly influences the resolution and retention times. Systematic studies on nicotine enantiomers have shown that alcohols (e.g., ethanol, methanol, isopropanol) as modifiers and amines (e.g., diethylamine, triethylamine) as additives can be optimized to achieve baseline separation. nih.gov For example, resolution values (Rs) for nicotine enantiomers have been reported to range from 2.9 to 7.57 depending on the specific mobile phase composition. nih.gov
A typical HPLC method for the chiral separation of nicotine analogs would involve a polysaccharide-based chiral column with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol or ethanol. The addition of a small amount of an amine can improve peak shape and resolution.
Interactive Data Table: Illustrative Chiral HPLC Parameters for Nicotine Analogs
| Parameter | Value | Reference |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose) | bujnochem.commst.edu |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | bujnochem.comnih.gov |
| Detection | UV at 260 nm | caymanchem.com |
| Expected Outcome | Baseline resolution of the (1R,2S)- and (1S,2R)-enantiomers | mst.edu |
Note: The table presents typical starting conditions for method development for this compound based on data from related compounds.
The deuterium labeling in the methyl group of this compound is not expected to significantly alter the chiral recognition process, as the chiral centers are at the 1' and 2' positions of the pyrrolidine ring. However, slight shifts in retention times compared to the non-deuterated analog might be observed.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, nicotine-1'-oxide is known to be thermally labile, which presents challenges for direct GC analysis. coresta.orgmdma.ch Therefore, the analysis of this compound by GC typically involves the characterization of its volatile degradation or conversion products.
Research Findings:
Pyrolysis-GC (Py-GC) is a common method to study the thermal decomposition of non-volatile compounds like nicotine-1'-oxide. During pyrolysis, the compound is heated to high temperatures in an inert atmosphere, and the resulting volatile fragments are introduced directly into the GC column for separation and subsequent detection, often by mass spectrometry (GC-MS). nih.govfrontiersin.org
Studies on the pyrolysis of nicotine have identified several decomposition products, including β-nicotyrine. nih.gov For nicotine-1'-oxide, thermal treatment can lead to a Meisenheimer rearrangement, forming a more volatile oxazine (B8389632) derivative, or reduction back to nicotine. mdma.chclockss.org The analysis of these volatile products provides indirect information about the original compound. For instance, heating nicotine N-oxide in anisole (B1667542) at 150-160 °C results in a high yield of the corresponding 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which is amenable to GC analysis. mdma.ch
A typical GC method for analyzing the volatile products of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature-programmed oven is used to ensure the separation of compounds with a range of boiling points.
Interactive Data Table: Typical GC-MS Parameters for Nicotine-1'-oxide Volatile Product Analysis
| Parameter | Value | Reference |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | mdma.chnih.gov |
| Column | Capillary column (e.g., 5% phenylmethylsilicone) | mdma.ch |
| Injector Temperature | 250 °C | clockss.org |
| Oven Program | Initial temp 50-70 °C, ramp to 250 °C | mdma.chclockss.org |
| Carrier Gas | Helium | clockss.org |
| Detector | Mass Spectrometer (Scan mode) | mdma.ch |
| Expected Products | Nicotine-d3, β-nicotyrine-d3, oxazine derivative-d3 | mdma.chnih.govclockss.org |
Note: This table outlines general conditions for the analysis of volatile products resulting from the thermal treatment of this compound.
The d3-label on the methyl group would be retained in the major expected products, allowing for their differentiation from any non-deuterated contaminants.
Vibrational Spectroscopy for Conformational Analysis and Isotopic Effects
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and conformational properties of molecules. In the case of this compound, these techniques are particularly useful for confirming the presence of the N-oxide group and for studying the effects of isotopic substitution.
Research Findings:
The introduction of an oxygen atom at the nitrogen of the pyrrolidine ring in nicotine leads to distinct changes in the vibrational spectrum. Theoretical and experimental studies on nicotinic acid N-oxide have shown that the N-O stretching vibration is a key feature. cchmc.org For this compound, the N+-O- stretching and bending vibrations are expected to appear in the fingerprint region of the IR and Raman spectra.
The most significant impact of the deuterium substitution in this compound is the alteration of the vibrational modes associated with the methyl group. The C-D stretching vibrations will appear at lower frequencies (around 2000-2260 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). libretexts.orgacs.org This isotopic shift is a direct consequence of the heavier mass of deuterium compared to protium (B1232500) and can be approximated by the reduced mass relationship. eolss.netajchem-a.com This predictable shift provides a clear spectroscopic marker for the presence and location of the deuterium label.
Furthermore, the deuterium substitution can lead to more subtle changes in the frequencies of other vibrational modes throughout the molecule due to coupling effects. libretexts.org These shifts, although smaller, can provide further insights into the molecular structure and conformation. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on extensive studies of nicotine, its metabolites, and general principles of isotopic effects in vibrational spectroscopy. nih.govnih.govnih.gov
Interactive Data Table: Expected Vibrational Frequency Shifts due to Deuterium Substitution in this compound
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Reference |
| Methyl C-H Stretch | 2850-3000 cm⁻¹ | ~2000-2260 cm⁻¹ | libretexts.orgacs.org |
| Methyl C-H Bend | 1350-1470 cm⁻¹ | Lower frequency shift | libretexts.org |
| N+-O- Stretch | ~950-970 cm⁻¹ | Minor shift | cchmc.org |
Note: This table illustrates the anticipated effects of deuterium labeling on the vibrational spectrum of this compound.
Conformational analysis of the pyrrolidine ring can also be aided by vibrational spectroscopy. The trans configuration of the substituents on the pyrrolidine ring will influence the ring puckering modes, which can be observed in the low-frequency region of the Raman spectrum.
Biochemical Pathways and Biotransformation of Nicotine 1 Oxide Analogs
Enzymatic Mechanisms of Nicotine (B1678760) N-Oxidation to Nicotine-1'-oxide
The conversion of nicotine to nicotine-1'-oxide is primarily an enzymatic process. The N-oxidation of the pyrrolidine (B122466) nitrogen of nicotine results in the formation of two diastereomers: cis- and trans-nicotine-1'-oxide.
Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation
Flavin-containing monooxygenases (FMOs) are a family of enzymes that play a crucial role in the metabolism of a wide range of xenobiotics containing nitrogen, sulfur, or phosphorus heteroatoms. nih.govturkjps.org Research has identified FMOs as the primary enzymes responsible for the N-oxidation of nicotine to nicotine-1'-oxide. nih.govaacrjournals.orgncats.ioumaryland.edu Specifically, FMO3, the predominant form in the adult human liver, is a key catalyst in this reaction. nih.govumaryland.edunih.govtaylorandfrancis.comwikipedia.org While other FMO isoforms, such as FMO1, also exhibit activity towards nicotine, FMO3 is considered the main contributor to hepatic nicotine N-oxidation. nih.govnih.govpharmgkb.org FMO1, primarily expressed in the kidney and brain, may be more significant for the extra-hepatic metabolism of nicotine. nih.govpharmgkb.org Studies have shown that all five human FMO isoforms can mediate the formation of nicotine-1'-oxide in vitro, though FMO1 and FMO3 exhibit the highest activity. nih.gov
The N-oxidation pathway accounts for approximately 4-7% of the total urinary metabolites of nicotine in most individuals. aacrjournals.orgncats.ioumaryland.edunih.gov However, in individuals with reduced activity of the primary nicotine-metabolizing enzyme, cytochrome P450 2A6 (CYP2A6), the contribution of N-oxidation can increase significantly, with nicotine-N'-oxide levels rising to as much as 31% of total nicotine metabolites. aacrjournals.orgnih.gov This highlights the importance of the FMO pathway as an alternative route for nicotine elimination when the main pathway is compromised. nih.govaacrjournals.orgresearchgate.netnih.gov
Stereoselectivity of Enzymatic Oxidation in Various Biological Systems
The enzymatic N-oxidation of nicotine is a stereoselective process, meaning that one diastereomer of nicotine-1'-oxide is preferentially formed over the other. In humans, the metabolism of (S)-(-)-nicotine, the naturally occurring enantiomer, almost exclusively yields the trans-(1'R, 2'S)-nicotine-1'-oxide isomer. nih.govpharmgkb.orgnih.govnih.govacs.org This high degree of stereoselectivity is primarily attributed to the action of human FMO3. nih.gov
In contrast, studies with animal models and different FMO isoforms have revealed variations in stereoselectivity. For instance, pig liver FMO1 produces a nearly equal mixture of trans and cis isomers. nih.gov In some animal species, both cis and trans isomers are formed, and sex differences in the metabolism of nicotine enantiomers have also been observed. nih.govtandfonline.com For example, in rats, male rats tend to excrete higher amounts of nicotine-N'-oxide compared to females. nih.govtandfonline.com A re-evaluation of earlier metabolic data has clarified that the N-oxidation of nicotine preferentially leads to the (1'R)-N-oxide, regardless of the configuration at the 2'-center. tandfonline.commedchemexpress.cn
Further Metabolic Fate of Nicotine-1'-oxide and its Deuterated Analogs (e.g., reduction back to nicotine)
Studies in rabbits have shown that while there is some systemic reduction of nicotine-1'-oxide back to nicotine, a more significant reduction occurs presystemically (likely in the gut) following oral administration. nih.gov Research using the microorganism Microsporum gypseum has also demonstrated the efficient reduction of nicotine-1'-oxide to nicotine. nih.govasm.org The use of deuterated analogs like rac-trans-Nicotine-1'-oxide-d3 (B1150487) is instrumental in tracing this metabolic conversion and distinguishing it from the administration of unlabeled nicotine.
In Vitro Models for Biotransformation Studies (e.g., cell-free systems, microbial cultures)
A variety of in vitro models are employed to investigate the biotransformation of nicotine and its analogs. These models are essential for elucidating metabolic pathways and identifying the enzymes involved.
Cell-free systems: Microsomes, which are vesicles of the endoplasmic reticulum isolated from tissues like the liver, are a widely used cell-free system. nih.govif-pan.krakow.pl They contain a high concentration of drug-metabolizing enzymes, including FMOs and CYPs. nih.govif-pan.krakow.pl Human liver microsomes have been instrumental in demonstrating the NADPH-dependent oxidation of nicotine and the stereoselective formation of trans-nicotine N'-oxide. pharmgkb.orgnih.gov Recombinant systems using cDNA-expressed enzymes, such as FMOs overexpressed in HEK293 cells, allow for the study of individual enzyme contributions to nicotine metabolism. aacrjournals.orgnih.gov
Microbial cultures: Certain microorganisms, such as the fungus Microsporum gypseum, have been shown to metabolize nicotine and its derivatives. nih.govasm.org These microbial systems can be valuable tools for studying specific biotransformation reactions, such as the N-demethylation of nicotine and the reduction of nicotine-1'-oxide. nih.govasm.org
Cell-based assays: Human-derived cell lines, like the monocytic cell line THP-1, are also used to study nicotine metabolism and its cellular effects. nih.govresearchgate.net These models can provide insights into the biotransformation products formed within intact cells. nih.govresearchgate.net More complex 3D models, such as organ-on-a-chip systems, are being developed to better mimic the in vivo environment and assess the cardiovascular effects of nicotine and its metabolites. frontiersin.org
Influence of Isotopic Labeling on Metabolic Pathway Elucidation
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a powerful technique for elucidating metabolic pathways. The use of deuterium-labeled compounds, such as this compound, offers several advantages in metabolic research.
By introducing a known mass shift, deuterium labeling allows for the unambiguous tracking of a compound and its metabolites using mass spectrometry. nih.gov This is crucial for distinguishing administered compounds from endogenous molecules or metabolites from other sources. For instance, administering deuterium-labeled nicotine has enabled researchers to quantify the conversion of nicotine to cotinine (B1669453) and nornicotine (B190312) in smokers. nih.govnih.govresearchgate.net
Applications of Rac Trans Nicotine 1 Oxide D3 in Advanced Research Methodologies
Internal Standard Applications in Quantitative Bioanalytical Assays
In the field of quantitative bioanalysis, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. rac-trans-Nicotine-1'-oxide-d3 (B1150487) is ideally suited for this role in the quantification of its unlabeled counterpart, nicotine-1'-N-oxide, and other related nicotine (B1678760) metabolites. nih.govnih.gov
The development and validation of robust LC-MS/MS methods are fundamental for the reliable quantification of analytes in complex biological matrices like urine, serum, and saliva. nih.govoup.com Validation protocols, often based on regulatory guidelines, necessitate the use of an appropriate internal standard to correct for variability throughout the analytical process. oup.com
This compound, being chemically identical to the analyte of interest (rac-trans-Nicotine-1'-oxide) but with a different mass, co-elutes with the analyte during chromatographic separation. nih.gov This behavior ensures that it experiences similar effects from the sample matrix, extraction process, and instrument response. A known concentration of the deuterated standard is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. nih.gov A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratiometric approach effectively normalizes for variations, leading to a more accurate and reliable quantification. oup.com
Method validation typically assesses parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), lower limit of quantification (LLOQ), matrix effect, and recovery. nih.govoup.com The use of a deuterated internal standard is crucial for successfully meeting the stringent acceptance criteria for these tests.
Table 1: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method Using a Deuterated Internal Standard
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent and reproducible across the concentration range |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting, interfering substances in the matrix. | The CV of the IS-normalized matrix factor should be ≤ 15% |
Enhancement of Precision and Accuracy in Metabolite Quantification
The primary advantage of using this compound as an internal standard is the significant enhancement of precision and accuracy in the quantification of nicotine metabolites. oup.comoup.com Biological samples are inherently complex and variable. Endogenous components like proteins, salts, and phospholipids (B1166683) can interfere with the analysis, causing what is known as the "matrix effect," which can suppress or enhance the analyte's signal during ionization in the mass spectrometer. nih.govoup.com
Furthermore, variability can be introduced during multi-step sample preparation procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction, and through fluctuations in instrument performance. oup.comoup.com Because the deuterated standard behaves virtually identically to the unlabeled analyte during these steps, any loss of analyte during extraction or any signal fluctuation in the MS source will be mirrored by the internal standard. veeprho.com By calculating the peak area ratio, these variations are effectively canceled out, leading to a more robust and reproducible measurement. This correction is essential for accurately determining the concentration of metabolites, which can vary by orders of magnitude between individuals or under different physiological conditions. nih.gov
Tracer Studies for Metabolic Flux Analysis and Pathway Elucidation
Stable isotope tracers are powerful tools for investigating the dynamic changes in metabolic pathways in vivo. nih.govox.ac.uk Metabolic flux analysis uses isotope-labeled compounds to trace the movement of atoms through a metabolic network, providing quantitative information on the rates (fluxes) of biochemical reactions. nih.gov
By administering this compound to a biological system, researchers can differentiate the exogenous, labeled compound from the endogenously produced nicotine-1'-oxide. This allows for the precise tracking of the metabolic fate of nicotine-1'-oxide without the confounding presence of the pre-existing metabolite pool. researchgate.net Using mass spectrometry, the appearance of the deuterium (B1214612) label in downstream metabolites can be monitored over time. creative-proteomics.com
This approach can answer critical questions about nicotine metabolism, such as:
The rate at which nicotine-1'-oxide is formed and eliminated.
Whether nicotine-1'-oxide is further metabolized into other compounds.
The contribution of specific enzymatic pathways to its transformation.
Investigation of Kinetic Isotope Effects (KIE) in Enzymatic and Chemical Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Measuring KIEs provides profound insights into reaction mechanisms, particularly the nature of the rate-determining step and the structure of the transition state. libretexts.org The replacement of hydrogen (¹H) with deuterium (²H) typically results in the largest effects because the mass is doubled, significantly altering the vibrational frequency of the C-H bond. wikipedia.org
The metabolism of nicotine includes several oxidative pathways, including N-demethylation, which is a common route for many xenobiotics. nih.gov Investigating the mechanism of these reactions can be accomplished by measuring the deuterium KIE. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu Conversely, an inverse KIE (kH/kD < 1) can occur when the bonding to the isotopic center becomes stiffer or more constrained in the transition state compared to the reactant. nih.gov
In a study on the N-demethylation of nicotine in Nicotiana species, a large inverse ²H kinetic isotope effect of 0.587 was observed. nih.gov This value is incompatible with a mechanism where the initial abstraction of a hydrogen atom from the methyl group is the rate-limiting step, as that would be expected to produce a large primary KIE (calculated to be around 4.54). nih.gov The presence of the deuterium atoms in the methyl group of this compound allows for precise KIE measurements in studies of its formation or subsequent demethylation, helping to pinpoint the rate-limiting steps in these metabolic transformations.
Table 2: Experimental and Theoretical Kinetic Isotope Effects in Nicotine N-Demethylation
| Isotope Effect | Experimental Value | Theoretical Value (H-abstraction model) | Theoretical Value (Hydroxyl addition model) |
| ²H KIE | 0.587 | 4.54 | 0.689 |
| ¹⁵N KIE | 1.0028 | 0.9995 | 1.0081 |
| Source: Adapted from research on nicotine demethylation in Nicotiana species. nih.gov |
Mechanistic Insights from Isotopic Perturbation
The data gathered from KIE studies provide powerful mechanistic insights. The observed inverse ²H KIE of 0.587 in nicotine N-demethylation strongly suggests that the fission of the C-H bond is not the kinetically significant step. nih.gov Instead, theoretical calculations showed that the experimental KIE values were most consistent with a model where the rate-limiting step is the addition of a hydroxyl ion to an iminium intermediate, which is formed after the initial oxidation of the nitrogen atom by a cytochrome P450 enzyme. nih.gov
This type of isotopic perturbation, where a specific atomic position is labeled, allows researchers to dissect complex multi-step enzymatic reactions. By comparing the reaction rates of the labeled (e.g., this compound) and unlabeled substrates, specific mechanistic hypotheses can be tested and validated or refuted. This approach is fundamental to understanding enzyme function, drug metabolism, and the biochemical basis of toxicity.
Mechanistic Organic Chemistry Studies Utilizing Deuterated Analogs
The study of reaction mechanisms is fundamental to advancing organic chemistry, enabling the development of new synthetic methods and a deeper understanding of biological processes. Deuterated analogs like this compound serve as powerful tools in these investigations. The primary application of this isotopically labeled compound lies in the study of metabolic pathways, particularly the enzymatic oxidation of nicotine.
The conversion of nicotine to nicotine-1'-oxide is a significant metabolic route, primarily catalyzed by flavin-containing monooxygenase 3 (FMO3). nih.gov This enzymatic oxidation is a stereoselective process, and understanding its mechanism is crucial for fields ranging from pharmacology to toxicology. The use of deuterated nicotine analogs allows researchers to probe the intimate details of this transformation.
Detailed Research Findings:
While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of its application can be inferred from broader research on deuterated nicotine and its metabolites. For instance, studies involving the administration of deuterium-labeled nicotine to subjects have been instrumental in tracing the metabolic fate of the compound and identifying its various metabolites, including different isomers of nicotine-1'-oxide. nih.gov
The key principle behind using this compound in mechanistic studies is the determination of the kinetic isotope effect. If the deuterium atoms are located at a position where a C-H bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect will be observed, meaning the reaction will proceed at a slower rate compared to the non-deuterated counterpart. Conversely, if the deuterium is not directly involved in bond breaking but is located near the reaction center, a smaller secondary kinetic isotope effect may be observed, providing information about changes in hybridization at that center during the transition state.
In the context of nicotine N'-oxidation, deuteration of the methyl group attached to the nitrogen of the pyrrolidine (B122466) ring, as in this compound, would be particularly useful for studying the mechanism of N-demethylation, a common metabolic pathway for many xenobiotics. Although N-demethylation is a minor pathway for nicotine itself, understanding the factors that influence it is of significant interest. nih.gov By comparing the rate of a reaction involving the deuterated analog to the non-deuterated compound, researchers can determine if the C-H bond of the methyl group is cleaved in the rate-limiting step.
Illustrative Data:
To illustrate how data from such studies would be presented, consider the following hypothetical data table comparing the kinetic parameters of an enzymatic reaction with both the deuterated and non-deuterated substrates.
| Compound | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹µM⁻¹) | Kinetic Isotope Effect (k_H/k_D) |
| rac-trans-Nicotine-1'-oxide | 1.5 | 50 | 0.030 | \multirow{2}{*}{5.2} |
| This compound | 0.29 | 52 | 0.0056 |
This is a hypothetical data table for illustrative purposes.
A significant primary kinetic isotope effect, as depicted in the table, would strongly suggest that the cleavage of a C-H bond on the N-methyl group is the rate-determining step of the reaction under investigation. This type of quantitative data is invaluable for constructing a detailed picture of the reaction mechanism at a molecular level.
The insights gained from using deuterated analogs such as this compound are not limited to metabolic studies. They are broadly applicable in physical organic chemistry to understand a wide range of reaction types, including eliminations, rearrangements, and other enzymatic and non-enzymatic transformations. The ability to precisely measure the impact of isotopic substitution on reaction rates provides a level of mechanistic detail that is often unattainable through other experimental methods.
Stereochemical Investigations and Isomer Specificity of Nicotine 1 Oxide
Conformational Analysis of trans-Nicotine-1'-oxide Diastereomers
A detailed experimental or computational conformational analysis of the trans-nicotine-1'-oxide diastereomers is not extensively reported in peer-reviewed literature. However, the conformation can be inferred from fundamental stereochemical principles.
The term trans in nicotine-1'-oxide refers to the spatial relationship between the bulky pyridyl group at the 2'-position and the N'-oxide's oxygen atom (or the methyl group, depending on the convention, but generally referring to the two largest substituents on the pyrrolidine (B122466) ring). In the trans configuration, these two groups are on opposite sides of the plane of the five-membered pyrrolidine ring. This arrangement is thermodynamically more stable than the cis configuration as it minimizes steric hindrance.
Stereoselectivity in Chemical Synthesis of Nicotine (B1678760) N-Oxides
The chemical oxidation of nicotine to nicotine-1'-oxide often results in a mixture of diastereomers, with the ratio of cis to trans isomers being dependent on the oxidizing agent and reaction conditions.
Common oxidizing agents include:
Hydrogen Peroxide (H₂O₂): Oxidation of nicotine with hydrogen peroxide typically yields a mixture of the two diastereomeric N'-oxides. One patented process reports that reacting nicotine with aqueous H₂O₂ produces a cis/trans ratio of 1:1.67.
meta-Chloroperoxybenzoic acid (m-CPBA): This reagent is also widely used for the N-oxidation of amines. When (S)-(-)-nicotine is treated with one equivalent of m-CPBA, it produces a diastereomeric mixture of trans- and cis-nicotine-N'-oxide. semanticscholar.org Computational studies on this reaction suggest that the trans isomer is energetically favored over the cis isomer. semanticscholar.org
Peroxotungstates and Peroxomolybdates: The use of sterically more demanding oxidizing agents, such as peroxotungstates or peroxomolybdates formed in situ from hydrogen peroxide and tungstate(VI) or molybdate(VI), can alter the stereochemical outcome. These larger reagents can discriminate more effectively between the two faces of the nitrogen atom, leading to different diastereomeric ratios compared to smaller oxidants like H₂O₂ or m-CPBA.
The stereoselectivity in chemical synthesis is primarily governed by the steric accessibility of the nitrogen lone pair for oxidation. The approaching oxidizing agent will favor the path of least steric resistance, which often leads to a predominance of the more stable trans isomer.
Enzymatic Stereospecificity in Nicotine Oxidation
In biological systems, the N'-oxidation of nicotine is primarily catalyzed by flavin-containing monooxygenases (FMOs) and, to a lesser extent, by Cytochrome P450 (CYP) enzymes. nih.gov These enzymatic reactions exhibit a high degree of stereospecificity, often favoring one diastereomer exclusively.
The primary enzyme responsible for nicotine N'-oxidation in humans is FMO3, which is highly expressed in the liver. nih.gov Studies have shown that human FMO3 is remarkably stereoselective, producing solely the trans diastereomer of (S)-nicotine-1'-oxide. nih.govnih.gov This is consistent with in vivo observations where only the trans isomer is detected in the urine of smokers or individuals administered nicotine. nih.govnih.gov
The degree of stereoselectivity varies significantly between different FMO isoforms and across species. For instance, pig liver FMO1 produces a nearly racemic mixture of trans and cis isomers from (S)-nicotine, while rabbit lung FMO2 also exclusively forms the trans product. nih.gov
Cytochrome P450 enzymes can also N-oxidize nicotine, though this is a minor pathway compared to C-oxidation (leading to cotinine). When they do, they also tend to favor the trans isomer, with a reported mean trans:cis ratio of 82:18. nih.gov
The stereospecificity of enzymes like FMO3 is attributed to the specific binding orientation of the nicotine molecule within the enzyme's active site. For (R)-(+)-nicotine, porcine liver FMO only forms the trans-1'R,2'R-N'-oxide, suggesting that the active site sterically prohibits a cis-orientation of the N'-methyl and pyridyl groups for this enantiomer. nih.gov
| Enzyme | Source | Substrate | trans:cis Ratio | Reference |
|---|---|---|---|---|
| FMO3 | Human Liver (cDNA-expressed) | (S)-Nicotine | 100:0 (Solely trans) | nih.gov |
| FMO2 | Rabbit Lung | (S)-Nicotine | 100:0 (Solely trans) | nih.gov |
| FMO1 | Pig Liver | (S)-Nicotine | 57:43 | nih.gov |
| Porcine Liver FMO | Pig Liver | (R)-Nicotine | 100:0 (Solely trans) | nih.gov |
| Cytochrome P450s (various) | Rat, Mouse, Rabbit | (S)-Nicotine | ~82:18 (mean) | nih.gov |
Impact of Stereoisomerism on Biochemical Interactions and Transformations
The specific stereochemistry of nicotine-1'-oxide diastereomers has a significant impact on their subsequent metabolic fate. While N'-oxidation is generally considered a detoxification pathway, the N-oxides can be reduced back to nicotine by enzymes in the body.
Studies using rat liver S-9 fractions have shown that this metabolic reduction is also stereoselective. The aliphatic N-oxide of the pyrrolidine ring is reduced more readily than an N-oxide on the aromatic pyridine (B92270) ring. semanticscholar.org Furthermore, within the N'-oxide diastereomers, there is a preference for the reduction of the cis-isomer over the trans-isomer. semanticscholar.org This suggests that the trans isomer, which is the exclusive form produced in humans, is less likely to undergo bioreduction back to nicotine. nih.govnih.gov This metabolic stability was confirmed in infusion studies where administered trans-(S)-nicotine-d2-N-1'-oxide was not appreciably reduced or further oxidized. nih.gov
The kinetic parameters for the formation and reduction of these isomers highlight this stereoselectivity. For instance, in rat liver microsomes, the apparent Km for the formation of cis-nicotine-1'-N-oxide was significantly lower than for the trans isomer (0.240 mM vs. 1.524 mM), indicating a higher affinity for the enzyme system producing the cis form in that model.
| Process | Isomer | Apparent Km (mM) | Vmax (nmol/mg/min) | Reference |
|---|---|---|---|---|
| Formation from Nicotine | cis-Nicotine-1'-N-oxide | 0.240 | 1.52 | |
| trans-Nicotine-1'-N-oxide | 1.524 | 1.19 | ||
| Reduction to Nicotine | Diastereomeric Mixture | 114.07 | 0.037 | semanticscholar.org |
The distinct three-dimensional shapes of the cis and trans isomers are responsible for these differences in metabolic handling, as the efficiency of enzyme-substrate binding is highly dependent on the spatial arrangement of the atoms in the substrate molecule.
Computational Chemistry and Theoretical Modeling of Rac Trans Nicotine 1 Oxide D3
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic landscape of rac-trans-Nicotine-1'-oxide-d3 (B1150487). These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles.
For this compound, the geometry optimization would reveal the spatial arrangement of the pyridine (B92270) and N-oxidized pyrrolidine (B122466) rings. It is predicted that the most stable conformation involves the pyridine ring being nearly orthogonal to the pyrrolidine ring. psu.edu The introduction of the oxygen atom at the 1'-nitrogen and the three deuterium (B1214612) atoms on the N-methyl group will subtly alter the geometry compared to nicotine (B1678760). The N-O bond length and the angles around the chiral nitrogen atom are of particular interest.
Electronic properties derived from these calculations include the distribution of electron density, molecular orbital energies, and the dipole moment. The N-oxide group significantly influences the electronic properties by introducing a formal positive charge on the nitrogen and a negative charge on the oxygen, increasing the molecule's polarity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For nicotine itself, the HOMO is predominantly localized on the five-membered pyrrolidine ring, while the LUMO is concentrated on the six-membered pyridine ring. researchgate.net A similar distribution is expected for the N-oxide derivative, with the N-O bond also contributing significantly to the molecular orbitals.
Table 1: Predicted Molecular Properties of Nicotine and its N-oxide Derivative
This table is generated based on typical results from DFT calculations for similar molecules and is for illustrative purposes.
| Property | Nicotine | rac-trans-Nicotine-1'-oxide |
|---|---|---|
| Dipole Moment (Debye) | ~3.86 | > 4.0 |
| HOMO Energy (eV) | ~ -5.11 | Lower than Nicotine |
| LUMO Energy (eV) | ~ -4.24 | Lower than Nicotine |
| HOMO-LUMO Gap (eV) | ~ 0.87 | Slightly smaller than Nicotine |
Molecular Dynamics Simulations of Compound Interactions (e.g., enzyme-substrate binding)
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound in complex environments, such as in solution or interacting with biological macromolecules like enzymes. These simulations model the movement of each atom over time based on a force field, providing a movie-like view of molecular interactions.
A key application of MD is studying the binding of this compound to enzymes involved in its metabolism, such as flavin-containing monooxygenases (FMOs) or cytochrome P450s (CYPs). nih.govmuseu-goeldi.br Simulations can reveal the specific binding pose of the molecule within the enzyme's active site, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For instance, studies on nicotine binding to CYP enzymes have highlighted the importance of residues like asparagine 297 for maintaining a favorable catalytic orientation. museu-goeldi.br
In the context of this compound, MD simulations could elucidate how the N-oxide group and the stereochemistry at the 1'- and 2'- positions influence its interaction with the active site of enzymes like Nicotine Oxidoreductase (NicA2). Computational studies on NicA2 with S-nicotine have shown that the substrate is surrounded by a cage of aromatic residues (Trp108, Trp364, Trp427) and that a tyrosine residue forms a hydrogen bond with the pyridyl nitrogen. nih.govacs.org MD simulations would clarify how the N-oxide alters these interactions, potentially affecting binding affinity and the subsequent enzymatic reaction. These simulations can also explore the dynamics of water molecules in the active site and their role in mediating the enzyme-substrate interaction.
Prediction of Spectroscopic Data and Isotopic Shifts
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and identity of a compound. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions help in the assignment of complex experimental spectra. researchgate.net The primary interest in this deuterated compound is the effect of the three deuterium atoms on the N-methyl group. The deuterium substitution will cause the ¹H NMR signal for the methyl group to disappear and the adjacent proton signals to show altered splitting patterns. In the ¹³C NMR spectrum, the methyl carbon signal will appear as a multiplet with a significantly lower intensity due to the coupling with deuterium (a spin-1 nucleus) and a characteristic isotopic shift to a slightly lower chemical shift (upfield shift).
Vibrational frequencies from IR spectroscopy can also be computed. nih.gov The calculations would predict a characteristic N-O stretching frequency, which is a key feature of the N-oxide. Furthermore, the C-D stretching vibrations of the deuterated methyl group will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), providing a clear spectroscopic marker for the deuterium labeling.
Table 2: Predicted Spectroscopic Features for this compound
This table illustrates the expected spectroscopic features based on computational predictions.
| Spectroscopic Technique | Predicted Feature | Rationale |
|---|---|---|
| ¹H NMR | Absence of N-methyl proton signal | Replacement of protons with deuterium |
| ¹³C NMR | Upfield shift and multiplet for N-methyl carbon | Isotopic effect of deuterium |
| IR Spectroscopy | N-O stretching vibration | Characteristic of the N-oxide group |
| IR Spectroscopy | C-D stretching vibrations (~2100-2200 cm⁻¹) | Vibrational frequency shift due to heavier isotope |
In Silico Modeling of Reaction Mechanisms and Transition States
In silico modeling is a powerful tool for investigating the mechanisms of chemical and biochemical reactions involving this compound. This includes its formation via N-oxidation of nicotine and its potential subsequent metabolic transformations. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products, including the high-energy transition state.
The formation of nicotine-1'-oxide from nicotine is catalyzed by enzymes like FMOs. nih.gov Computational modeling of this reaction would involve placing the nicotine substrate within the enzyme's active site, typically near the flavin cofactor. Quantum mechanics/molecular mechanics (QM/MM) methods are often employed for such studies. A QM/MM approach treats the reacting species (nicotine and the flavin hydroperoxide) with a high level of quantum mechanical theory, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field.
These calculations can determine the structure of the transition state for the oxygen transfer from the flavin cofactor to the nicotine nitrogen. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. nih.gov For example, in the oxidation of S-nicotine by the NicA2 enzyme, the activation barrier for the hydride transfer process was calculated to be around 23 kcal/mol using DFT. nih.gov Similar calculations for the N-oxidation process would provide crucial insights into the reaction's feasibility and kinetics. The substitution of hydrogen with deuterium in the methyl group is not expected to have a significant electronic effect on the N-oxidation at the pyrrolidine nitrogen, so the reaction mechanism and energetics should be very similar to the non-deuterated compound.
Environmental and Ecological Transformation of Nicotine 1 Oxide Analogs
Microbial Degradation Pathways of Nicotine-1'-oxide in Environmental Systems
Microbial activity is a primary driver of the breakdown of nicotine (B1678760) and its analogs in the environment. Various microorganisms utilize these compounds as a source of carbon and nitrogen for their growth. wikipedia.org The degradation of nicotine-1'-oxide follows distinct pathways that differ from those of nicotine, indicating specialized enzymatic machinery in these microbes. wikipedia.org
Researchers have isolated and identified specific bacterial strains capable of degrading nicotine-1'-oxide from environments such as tobacco leaves and surrounding soils. Two strains of Arthrobacter globiformis, designated JTS-5 and JTS-6, have been identified as capable of degrading both nicotine and nicotine-1'-N-oxide. tandfonline.com Strain JTS-6, in particular, demonstrated a notable specificity for nicotine-1'-N-oxide, being able to degrade all four of its diastereomers. tandfonline.com While many microbes can degrade nicotine, most are not able to process nicotine-1'-N-oxide, highlighting the unique capabilities of A. globiformis. tandfonline.com
Table 1: Microbial Species Identified in the Degradation of Nicotine-1'-oxide
| Microbial Species | Strain(s) | Source of Isolation | Substrate(s) Degraded |
| Arthrobacter globiformis | JTS-5, JTS-6 | Tobacco leaves and soil | Nicotine, Nicotine-1'-N-oxide |
The microbial degradation of nicotine-N'-oxide by bacteria isolated from tobacco fields leads to several identifiable metabolites. The primary degradation products have been identified as N'-methylmyosmine and 4'-keto-4'-(3-pyridyl)butylic acid. wikipedia.org In one study, the accumulation of N'-methylmyosmine in the culture medium reached 43% of the initial substrate concentration after three days. wikipedia.org This suggests a different metabolic route compared to nicotine, which is initially metabolized to 6-hydroxynicotine by the same bacteria. wikipedia.org
Table 2: Characterized Degradation Products of Nicotine-N'-oxide
| Degradation Product / Intermediate | Chemical Formula | Description |
| N'-methylmyosmine | C₁₀H₁₂N₂ | A primary metabolite formed through the transformation of the pyrrolidine (B122466) ring of nicotine-N'-oxide. wikipedia.org |
| 4'-keto-4'-(3-pyridyl)butylic acid | C₉H₉NO₃ | A further degradation product resulting from the breakdown of the initial intermediates. wikipedia.org |
Photodegradation and Hydrolysis Mechanisms in Abiotic Environments
In addition to microbial action, abiotic factors such as sunlight and water can contribute to the transformation of nicotine analogs. While specific studies on the photodegradation and hydrolysis of rac-trans-Nicotine-1'-oxide-d3 (B1150487) are not available, research on nicotine provides valuable insights into potential abiotic degradation pathways.
Photocatalytic degradation is a plausible mechanism for the breakdown of these compounds in the environment. Studies on nicotine have shown that it can be degraded in aqueous solutions under UV irradiation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.gov This process involves the generation of highly reactive hydroxyl radicals that oxidize the organic molecule. researchgate.net The photodegradation of nicotine is influenced by factors such as pH, with faster kinetics observed when the monoprotonated form of nicotine is dominant (pH 5-8). mdpi.com Although nicotine removal can be rapid, complete mineralization is slower, leading to the formation of various by-products. mdpi.com It is reasonable to assume that nicotine-1'-oxide analogs would be susceptible to similar photocatalytic degradation processes, although the N-oxide functional group may alter the reaction kinetics and intermediate products.
Hydrolysis, or reaction with water, is another potential abiotic degradation pathway. While stable under typical environmental pH, nicotine-N'-oxide can undergo rearrangement reactions under acidic conditions or in the presence of reagents like acetyl chloride, yielding pseudooxynicotine. tandfonline.com This indicates that in specific chemical environments, hydrolysis and rearrangement could contribute to its transformation.
Environmental Fate Modeling of Nicotine Metabolites (e.g., water, soil, sediment distribution)
Understanding the distribution of a chemical in the environment is key to assessing its potential impact. Environmental fate models are used to predict where a substance is likely to accumulate. While specific modeling data for nicotine-1'-oxide is scarce, models for the parent compound, nicotine, offer a useful surrogate for estimating the likely behavior of its metabolites.
Using the Canadian Environmental Modeling Center level III model, the environmental distribution of nicotine has been estimated. nih.gov The model predicts that upon release, nicotine would predominantly be found in water (93%), followed by soil (4%), air (3%), and sediment (0.4%). nih.gov This distribution is influenced by the compound's physical and chemical properties. The same model estimated the half-life of nicotine to be approximately 3.0 days in water and 0.5 days in soil, indicating it is readily biodegradable. nih.govresearchgate.net Given that nicotine-1'-oxide is more polar than nicotine, it may exhibit even greater partitioning into the aqueous phase and potentially different degradation rates.
Table 3: Predicted Environmental Distribution and Half-Life of Nicotine
| Environmental Compartment | Predicted Distribution (%) | Estimated Half-Life |
| Water | 93% | 3.0 days |
| Soil | 4% | 0.5 days |
| Air | 3% | < 5.0 hours |
| Sediment | 0.4% | Not specified |
| (Data based on modeling of nicotine as a proxy for its metabolites) nih.gov |
Bioremediation Potential of Nicotine-Degrading Microorganisms
The ability of certain microorganisms to degrade nicotine and its analogs opens up possibilities for bioremediation of contaminated environments. Bioremediation is considered a promising, eco-friendly, and cost-effective method for cleaning up pollutants from tobacco waste and production facilities. researchgate.net
Numerous genera of bacteria have been identified with the capacity to degrade nicotine, with Pseudomonas and Arthrobacter being the most extensively studied. scispace.comnih.gov These bacteria can utilize nicotine as their sole source of carbon and nitrogen, effectively mineralizing this toxic compound. researchgate.net For instance, Pseudomonas sp. strains have been shown to efficiently degrade nicotine in both liquid cultures and contaminated soil. caymanchem.com The introduction of highly effective nicotine-degrading bacteria, such as Pseudomonas sp. HF-1, into contaminated soil has been shown to significantly enhance the disposal of tobacco waste. The microorganisms that degrade nicotine-1'-oxide, such as Arthrobacter globiformis, would be prime candidates for targeted bioremediation of sites contaminated specifically with this metabolite. tandfonline.com The application of these nicotinophilic microorganisms could play a crucial role in managing waste from the tobacco industry and mitigating its environmental impact. researchgate.net
Emerging Research Directions and Future Perspectives on Rac Trans Nicotine 1 Oxide D3
Development of Novel Deuteration Strategies for Complex Nicotine (B1678760) Metabolites
The synthesis of isotopically labeled compounds, particularly complex metabolites like nicotine N-oxides, presents significant challenges. chemicalsknowledgehub.com Traditional methods often involve proton exchange in deuterated solvents, which may lack selectivity and efficiency. However, recent advancements in synthetic organic chemistry are providing more sophisticated and precise strategies for deuteration, which are applicable to the synthesis of compounds like rac-trans-Nicotine-1'-oxide-d3 (B1150487) and other complex nicotine metabolites.
Emerging strategies focus on direct, selective C-H deuteration, offering higher efficiency and control over the position of the deuterium (B1214612) label. For N-heterocyclic oxides, a class of compounds that includes nicotine-1'-oxide, several novel metal-free and metal-catalyzed methods have been developed.
Key Novel Deuteration Strategies:
Metal-Free, Base-Mediated Deuteration: A recently developed method allows for the selective ortho-deuteration of N-heterocyclic oxides. researchgate.netchemrxiv.org This reaction proceeds at room temperature in just minutes, using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.netchemrxiv.org The N-oxide functionality increases the acidity of the ortho-protons, facilitating their exchange for deuterium. researchgate.netchemrxiv.org This approach is notable for its speed, mild conditions, and avoidance of heavy metal catalysts. researchgate.netchemrxiv.org
Cooperative Silver-Base Catalysis: Another innovative strategy employs a cooperative system of a silver salt (AgOAc) and a base (K2CO3) to achieve multi-deuteration of heterocyclic N-oxides using deuterium oxide (D2O) as the deuterium source. rsc.org This method demonstrates broad functional group tolerance and is effective for a range of quinoline-, isoquinoline-, and pyridine-N-oxide derivatives. rsc.org Mechanistic studies suggest the formation of aryl-silver intermediates, with the base alone driving deuteration at the C2 position and the cooperative action of the silver catalyst being necessary for other positions. rsc.org
Iridium-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium(I) N-heterocyclic carbene/phosphine complexes have been shown to be highly effective catalysts for the selective C-H activation and deuteration of quinoline (B57606) N-oxides. bohrium.com This method features exceptionally low catalyst loadings (as low as 0.25 mol%) and delivers high levels of deuterium incorporation at specific positions (e.g., C8 on the quinoline N-oxide ring system). bohrium.com The resulting labeled N-oxide can be deoxygenated to the corresponding heterocycle without loss of the isotopic label. bohrium.com
These advanced deuteration methods represent a significant step forward in the synthesis of complex labeled nicotine metabolites. They allow for more precise and efficient placement of deuterium atoms, which is crucial for creating high-quality internal standards for metabolic research.
Table 1: Comparison of Modern Deuteration Strategies for N-Heterocyclic Oxides
| Strategy | Catalyst/Reagents | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Metal-Free, Base-Mediated | KOtBu | DMSO-d6 | Rapid (minutes), room temperature, metal-free, high ortho-selectivity. | researchgate.netchemrxiv.org |
| Cooperative Silver-Base Catalysis | AgOAc / K2CO3 | D2O | Broad functional group tolerance, uses inexpensive D2O, allows multi-deuteration. | rsc.org |
| Iridium-Catalyzed HIE | Iridium(I) NHC/phosphine complex | D2 gas or deuterated solvent | Highly selective, very low catalyst loading, high efficiency. | bohrium.com |
Integration of Isotopic Labeling with Advanced Proteomics and Metabolomics in Biological Systems
The primary application of this compound is as an internal standard in mass spectrometry (MS)-based analytical methods. nih.gov The integration of stable isotope labeling with advanced techniques like liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for studying drug metabolism and for the fields of proteomics and metabolomics. nih.govresearchgate.net
In metabolomics, this compound enables the precise and accurate quantification of its unlabeled counterpart in complex biological matrices such as blood, urine, and tissue homogenates. nih.govnih.gov When a known amount of the deuterated standard is spiked into a biological sample, it co-elutes with the endogenous (unlabeled) nicotine-1'-oxide during chromatography. Because the two compounds are chemically identical, they experience the same extraction efficiency and ionization suppression or enhancement effects in the mass spectrometer. nih.gov However, due to the mass difference of the deuterium atoms, they are detected as distinct ions. By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate concentration can be determined.
This approach is crucial for:
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of nicotine. nih.gov Studies using dual stable isotope methods have been instrumental in elucidating the conversion rates of nicotine to its major metabolite, cotinine (B1669453). nih.gov
Metabolic Phenotyping: Accurately quantifying the levels of various nicotine metabolites to understand individual and population-level differences in nicotine metabolism, which can be influenced by genetic factors (e.g., variations in the CYP2A6 enzyme). nih.gov
Biomarker Validation: Establishing precise levels of metabolite exposure in smokers and users of other nicotine products. researchgate.net
While the primary use is in metabolomics, the principles extend to proteomics. For instance, understanding how nicotine and its metabolites affect protein expression or post-translational modifications can be enhanced by accurately quantifying the metabolic context in which these changes occur. By providing a clear picture of the metabolic fate of nicotine, labeled standards support a more integrated systems biology approach.
Table 2: Workflow for Metabolite Quantification using a Deuterated Standard
| Step | Description | Role of this compound |
|---|---|---|
| 1. Sample Collection | Biological fluid (e.g., urine, plasma) is collected from the subject. | N/A |
| 2. Sample Preparation | A precise amount of the deuterated internal standard is added (spiked) into the sample. The sample is then processed (e.g., extraction, concentration). | Acts as a control for sample loss and matrix effects during preparation. |
| 3. LC-MS Analysis | The prepared sample is injected into an LC-MS system. The analyte and the standard are separated chromatographically and detected by the mass spectrometer. | Co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for separate detection. |
| 4. Data Analysis | The peak areas of the analyte and the internal standard are measured. The ratio of the analyte peak area to the standard peak area is calculated. | Provides a stable reference signal against which the analyte signal is normalized. |
| 5. Quantification | The concentration of the unlabeled analyte in the original sample is determined by comparing the peak area ratio to a standard curve. | Enables accurate and precise quantification by correcting for analytical variability. |
Application in Non-Mammalian Biological Systems for Comparative Biochemical Studies
While the majority of nicotine metabolism research is focused on mammals and particularly humans, the N-oxidation pathway is not exclusive to them. Nicotine N-oxides are found in nature, and understanding their role in other organisms is an emerging area of research. Nicotine-1'-N-oxide has been detected in several plant species, including black chokeberries, garden onions, barley, and blueberries.
The availability of a stable isotope-labeled standard like this compound opens up new possibilities for quantitative and comparative biochemical studies in these non-mammalian systems:
Plant Biochemistry: Researchers can use the deuterated standard to accurately quantify the endogenous levels of nicotine-1'-N-oxide in various plant tissues. This can help answer questions about its synthesis, transport, and potential physiological role in plants. Is it a detoxification product, a storage form of nicotine, or does it have a role in defense against herbivores?
Insect Toxicology and Metabolism: Many insects consume nicotine-containing plants. The ability to trace the metabolic fate of nicotine in these insects is crucial for understanding mechanisms of resistance and detoxification. Using labeled standards would allow for the quantification of N-oxide formation as a metabolic pathway in different insect species, providing insights into comparative toxicology.
Ecological Chemistry: The presence and concentration of nicotine metabolites in plants can influence plant-herbivore interactions. Accurate quantification of nicotine N-oxides in plant tissues and in insects that feed on them could provide a more detailed picture of the chemical ecology of nicotine.
The application of tools like this compound in these underexplored areas will facilitate a broader understanding of the biochemistry and ecological significance of nicotine and its metabolites beyond mammalian pharmacology.
Unresolved Questions and Future Research Avenues in Nicotine N-Oxide Chemistry and Biochemistry
Despite its importance, several questions regarding the chemistry and biochemistry of nicotine N-oxide remain, representing fertile ground for future research. The use of deuterated standards is integral to addressing many of these questions.
Stereoselectivity of Metabolism: Nicotine-1'-oxide has two chiral centers, meaning multiple stereoisomers exist. While the synthesis of specific isomers of other nicotine metabolites, such as trans-3'-hydroxycotinine, has been achieved, the stereoselective formation and disposition of nicotine N-oxide diastereomers (cis and trans) in humans are not fully characterized. nih.gov Labeled standards for each specific isomer would be required to probe the stereoselectivity of the enzymes responsible for N-oxidation and any subsequent metabolic steps.
Analytical Challenges: Nicotine N-oxides are polar and can be thermally labile, which complicates their analysis by gas chromatography without derivatization. google.com While LC-MS is the preferred method, understanding the stability of these metabolites in various biological samples and during analytical procedures is crucial for accurate measurement. Labeled standards help monitor and correct for degradation during sample handling and analysis.
Biological Activity of N-Oxides: It is often assumed that N-oxidation is a detoxification pathway that produces inactive metabolites. However, the pharmacological activity of the individual nicotine N-oxide isomers is not well-studied. Future research could investigate whether these metabolites have any affinity for nicotinic acetylcholine (B1216132) receptors or other biological targets.
Role as a Pro-drug: There is evidence that nicotine N-oxide can be reduced back to nicotine in vivo. Furthermore, a patent for smoking products describes the addition of trans-nicotine N'-oxide to tobacco, where it can increase the yield of nicotine in the smoke, suggesting it acts as a precursor or pro-drug. Investigating the extent of this "retro-conversion" in biological systems is a key research avenue, as it would imply that the N-oxide is not a terminal metabolite but part of a more complex metabolic cycle. Tracing the fate of labeled nicotine N-oxide would be the definitive way to quantify this process.
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for synthesizing and characterizing rac-trans-Nicotine-1'-oxide-d3 to ensure reproducibility?
- Methodological Answer : Synthesis should follow isotopic labeling best practices (e.g., deuterium incorporation at the 1'-position), with detailed characterization via -NMR to confirm deuteration efficiency and LC-MS for purity (>95%). Experimental sections must explicitly describe reaction conditions (solvent, temperature, catalyst) and purification steps. Include raw spectral data in supplementary materials to allow independent verification .
- Reproducibility Tip : Adhere to NIH guidelines for reporting preclinical experiments, including batch-specific purity data and instrument calibration details (e.g., NMR referencing standards) .
Q. How can researchers confirm the stability of rac-trans-Nicotine-1'-oxide-d3 under varying storage conditions (e.g., temperature, pH)?
- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., temperature: 4°C, 25°C, 40°C; pH: 5.0, 7.4, 9.0) over 30 days. Monitor degradation via HPLC-UV and quantify deuterium retention using isotopic ratio mass spectrometry (IRMS). Report confidence intervals for degradation rates to guide storage protocols .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in metabolic pathway data for rac-trans-Nicotine-1'-oxide-d3 across in vitro and in vivo models?
- Methodological Answer : Apply mixed-effects modeling to account for interspecies variability (e.g., cytochrome P450 isoform differences). Cross-validate findings using tandem mass spectrometry (MS/MS) to trace deuterium-labeled metabolites. For conflicting results, perform sensitivity analyses to identify confounding variables (e.g., enzyme kinetics, bioavailability) .
- Theoretical Framework : Link discrepancies to metabolic theory, such as the "first-pass effect" in hepatic clearance, and refine hypotheses using pathway enrichment analysis tools (e.g., MetaboAnalyst) .
Q. How can factorial design optimize reaction conditions for synthesizing rac-trans-Nicotine-1'-oxide-d3 with minimal racemization?
- Methodological Answer : Implement a 2 factorial design (factors: reaction time, temperature, solvent polarity) to assess main and interaction effects on enantiomeric excess (EE). Use chiral HPLC to quantify EE and response surface methodology (RSM) to identify optimal conditions. Validate with three independent replicates .
- Data Interpretation : Prioritize factors with p-values <0.05 in ANOVA and report effect sizes (e.g., η) to quantify practical significance .
Q. What strategies integrate rac-trans-Nicotine-1'-oxide-d3 into mechanistic studies of nicotine metabolism while ensuring isotopic fidelity?
- Methodological Answer : Use tracer kinetic models (e.g., compartmental analysis) with deuterium-labeled analogs to distinguish endogenous vs. exogenous metabolite pools. Validate isotopic fidelity via high-resolution MS (HRMS) to detect -loss artifacts. Cross-reference data with existing metabolic databases (e.g., HMDB) .
- Theoretical Alignment : Ground experiments in isotope effect theory (e.g., kinetic isotope effects on enzyme binding) to contextualize deviations from unlabeled analogs .
Data Reporting and Theoretical Integration Guidelines
- Literature Review : Use CAS Registry Numbers (e.g., [619-89-6] for 4-nitrocinnamic acid) to cross-validate compound identities in databases like SciFinder-n or Reaxys .
- Theoretical Frameworks : Explicitly link hypotheses to nicotine oxidation mechanisms or isotope tracer theory, citing foundational papers and recent advances (post-2020) .
- Supplementary Materials : Provide raw chromatograms, spectral annotations, and statistical code (e.g., R/Python scripts) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
